N-(2-Aminoethyl) Cyclopamine

Description

Historical Context of Cyclopamine (B1684311) as a Foundational Hedgehog Pathway Modulator

The story of cyclopamine begins not in a laboratory, but in the pastures of Idaho in the mid-20th century. Farmers observed a startling number of lambs being born with severe craniofacial abnormalities, most notably a single, central eye, a condition known as cyclopia. reprocell.com It was discovered that these birth defects were linked to the pregnant ewes grazing on the wild corn lily, Veratrum californicum. organic-chemistry.org In 1957, the U.S. Department of Agriculture initiated an investigation that ultimately identified a steroidal alkaloid from the lily as the causative agent, which was aptly named cyclopamine. organic-chemistry.org

For decades, cyclopamine was primarily known for its teratogenic effects. However, its true scientific value began to emerge with the elucidation of the Hedgehog signaling pathway, a crucial regulator of embryonic patterning and cell differentiation. reprocell.com In the late 1990s, researchers discovered that cyclopamine exerts its effects by specifically inhibiting the Hh pathway. nih.gov This inhibition occurs through its direct binding to Smoothened (Smo), a seven-transmembrane protein that is a core component of the Hh signaling cascade. nih.govbertin-bioreagent.com

The Hedgehog pathway is essential for the proper development of numerous structures in mammals, including limbs, the nervous system, and the skeleton. medchemexpress.com When the Hh ligand binds to its receptor, Patched (Ptch), the inhibitory effect of Ptch on Smo is relieved, allowing Smo to activate downstream signaling and gene transcription. nih.govbiocompare.com In the absence of the Hh ligand, Ptch keeps Smo in an inactive state. Cyclopamine functions by binding directly to the heptahelical bundle of Smo, effectively locking it in an inactive conformation and blocking the pathway, even in the presence of Hh ligands. nih.govbertin-bioreagent.com

The discovery of cyclopamine as a specific Hh pathway inhibitor provided an invaluable chemical tool to study the intricacies of this signaling cascade. Its ability to modulate the pathway opened new avenues for understanding embryonic development and laid the groundwork for investigating the pathway's role in disease, particularly in cancers where Hh signaling is aberrantly activated, such as in basal cell carcinoma and medulloblastoma. nih.govmedchemexpress.com

Development and Academic Significance of N-(2-Aminoethyl) Cyclopamine as a Potent Cyclopamine Derivative

Despite its groundbreaking role, the therapeutic and broader research applications of cyclopamine were hampered by certain limitations, including poor solubility and metabolic instability. merckmillipore.com These drawbacks prompted the development of semi-synthetic derivatives to enhance its properties. Among the most significant of these is this compound, also known in the literature as KAAD-cyclopamine. nih.govmerckmillipore.com

This compound was developed through chemical modification of the natural cyclopamine structure. Specifically, a 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) group is attached to the secondary amine of cyclopamine. nih.gov This modification resulted in a derivative with markedly improved characteristics. Notably, this compound exhibits significantly greater potency in inhibiting the Hedgehog pathway, with some studies reporting it to be 10 to 20 times more potent than its parent compound. merckmillipore.com

The academic significance of this compound lies in its enhanced utility as a research tool and its potential as a therapeutic agent. Its increased potency and better solubility have made it a preferred choice for many in vitro and in vivo studies aimed at dissecting the roles of the Hedgehog pathway. merckmillipore.com Research has demonstrated that this compound, like cyclopamine, directly binds to Smoothened. nih.gov Competition binding assays using fluorescently labeled cyclopamine derivatives have confirmed this direct interaction and have been used to determine the binding affinity of this compound. nih.gov

Detailed research findings have highlighted the superior performance of this compound in various experimental models. For instance, it has been shown to effectively inhibit the proliferation of cancer cells that are dependent on Hh signaling and has been used in topical applications for treating conditions like basal cell carcinoma. nih.gov Its ability to bind to a conformationally altered form of Smo (SmoA1) and promote its exit from the endoplasmic reticulum further underscores its utility in studying the molecular mechanics of Smo regulation. nih.govmerckmillipore.com

The development of this compound represents a significant step forward from the foundational discovery of cyclopamine. It serves as a prime example of how natural products can be chemically optimized to create more powerful and effective probes for studying complex biological pathways and for developing potential new therapies.

Research Findings on this compound

The enhanced properties of this compound have been quantified in various biological assays. The following tables summarize some of the key data that highlight its potency and mechanism of action.

Inhibitory Potency of Cyclopamine and its Derivatives

| Compound | Assay | IC₅₀ | Reference |

|---|---|---|---|

| Cyclopamine | Hh Cell Assay | 46 nM | nih.gov |

| This compound (KAAD-cyclopamine) | Shh-LIGHT2 Assay | 20 nM | biocompare.commerckmillipore.com |

| This compound (KAAD-cyclopamine) | p2Ptch-/- Cells | 50 nM | merckmillipore.com |

| This compound (KAAD-cyclopamine) | SmoA1-LIGHT Cells | 500 nM | merckmillipore.com |

| This compound (KAAD-cyclopamine) | Inhibition of purmorphamine-induced pathway activation | 3 nM | medchemexpress.com |

Binding Affinity of this compound to Smoothened

| Compound | Assay | Apparent KD | Reference |

|---|---|---|---|

| This compound (KAAD-cyclopamine) | Competition for BODIPY-cyclopamine binding to Smo-expressing cells | 23 nM | nih.gov |

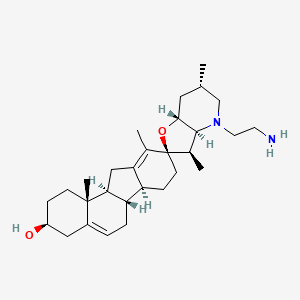

Structure

3D Structure

Properties

Molecular Formula |

C29H46N2O2 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol |

InChI |

InChI=1S/C29H46N2O2/c1-17-13-26-27(31(16-17)12-11-30)19(3)29(33-26)10-8-22-23-6-5-20-14-21(32)7-9-28(20,4)25(23)15-24(22)18(29)2/h5,17,19,21-23,25-27,32H,6-16,30H2,1-4H3/t17-,19+,21-,22-,23-,25-,26+,27-,28-,29-/m0/s1 |

InChI Key |

QCFBFPHBSKOKSL-QBWUJNPXSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)N(C1)CCN |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)N(C1)CCN |

Origin of Product |

United States |

Molecular Mechanism of Action of N 2 Aminoethyl Cyclopamine

Direct Binding and Antagonism of the Smoothened (SMO) Receptor

N-(2-Aminoethyl) Cyclopamine (B1684311), like its parent compound cyclopamine, directly targets the Smoothened (SMO) receptor, a key transducer of the Hh signal. sigmaaldrich.comresearchgate.net SMO is a seven-transmembrane (7TM) protein that bears structural resemblance to G protein-coupled receptors (GPCRs). elifesciences.orgbiorxiv.org In the absence of a Hedgehog ligand, the receptor Patched (PTC) inhibits SMO activity. oup.comoup.com Upon Hh binding to PTC, this inhibition is relieved, allowing SMO to become active and initiate downstream signaling. oup.comoup.com

N-(2-Aminoethyl) Cyclopamine and related antagonists function by binding directly to SMO, thereby preventing its activation. researchgate.netnih.gov This interaction is a critical first step in the compound's inhibitory action on the Hh pathway. The binding of these antagonists can be displaced by SMO agonists, highlighting the competitive nature of this interaction at the receptor level. researchgate.net

Structural Analysis of this compound Binding to SMO

Structural studies have revealed that the binding site for cyclopamine and its derivatives is located within the 7TM domain of SMO. elifesciences.orgnih.gov This long and narrow cavity can accommodate various small molecule ligands. nih.gov Specifically, cyclopamine is understood to bind deep within this 7TM cavity. nih.gov The binding of KAAD-cyclopamine, a derivative with a longer chain substitution on the secondary amine of cyclopamine, is not affected by mutations that block this deep pocket, suggesting a binding mode where the extended chain projects out of the 7TM cavity towards the extracellular space. nih.gov

Interestingly, research suggests the existence of two distinct binding sites for cyclopamine on SMO: a high-affinity site within the 7TM domain and a lower-affinity site in the extracellular cysteine-rich domain (CRD). elifesciences.orgbiorxiv.org This dual binding potential could allow for complex regulatory interactions, possibly involving a "hand-off" mechanism between the two sites. elifesciences.org

| Feature | Description | References |

| Primary Binding Site | 7-transmembrane (7TM) domain | elifesciences.orgnih.gov |

| Secondary Binding Site | Cysteine-Rich Domain (CRD) | elifesciences.orgbiorxiv.org |

| Binding Characteristics | High-affinity binding in the 7TM domain, lower-affinity in the CRD. | elifesciences.org |

Allosteric Modulation and Conformational Dynamics of SMO by this compound

The binding of this compound to SMO induces conformational changes that lock the receptor in an inactive state. nih.gov This allosteric modulation prevents the conformational rearrangements necessary for SMO activation and subsequent signal transduction. researchgate.net Molecular dynamics simulations have shown that cyclopamine binding to the TMD of SMO results in a higher population of the inactive state at equilibrium and a higher free energy barrier for activation. nih.govresearchgate.net This contrasts with the effect of agonists, which stabilize an active conformation of the receptor. nih.gov

The antagonist-bound structures of SMO reveal a hydrogen-bonding network involving specific residues that is distinct from the agonist-bound state. nih.gov This network helps to stabilize the inactive conformation of the receptor. The ability of this compound to modulate the conformational dynamics of SMO is central to its function as a potent inhibitor of the Hedgehog pathway.

Downstream Cellular Signaling Cascade Perturbations

The inhibition of SMO by this compound has profound effects on the downstream components of the Hedgehog signaling pathway. These perturbations ultimately lead to the repression of Hh target gene expression.

Regulation of GLI Transcription Factor Processing and Activity

The primary effectors of the Hedgehog pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). nih.govnih.gov In the absence of Hh signaling, GLI proteins are processed into repressor forms (GLI-R) that actively inhibit the transcription of target genes. nih.gov Activation of SMO prevents this processing and leads to the formation of activator forms (GLI-A) that translocate to the nucleus and induce gene expression. nih.govnih.gov

This compound, by inhibiting SMO, promotes the formation of GLI repressors. nih.gov Specifically, it has been shown that cyclopamine inhibits the induction of target genes mediated by both GLI2 and GLI3. nih.gov This leads to a shutdown of the transcriptional output of the Hh pathway.

| GLI Factor | Role in Hh Signaling | Effect of this compound | References |

| GLI1 | Transcriptional activator | Expression is downregulated. | oup.comnih.gov |

| GLI2 | Primary transcriptional activator | Activity is inhibited, promoting repressor formation. | nih.govnih.gov |

| GLI3 | Primarily a transcriptional repressor, can be an activator | Repressor form is stabilized. | nih.gov |

Transcriptional Modulation of Hedgehog Pathway Target Genes

The ultimate consequence of this compound's action is the downregulation of Hh pathway target genes. These genes play critical roles in cell proliferation, differentiation, and survival. Key target genes of the Hh pathway include GLI1 itself and Patched1 (PTCH1), creating a negative feedback loop. oup.com

Treatment with derivatives like KAAD-cyclopamine has been shown to significantly decrease the expression of oncogenes such as c-myc. oup.com Furthermore, inhibition of the Hh pathway with these compounds can suppress the expression of genes involved in cell invasion and metastasis, such as E-cadherin, vimentin, and matrix metalloproteinases. oup.com This broad transcriptional repression underscores the therapeutic potential of targeting the Hh pathway in diseases characterized by its overactivation.

Interplay with Smoothened Phosphorylation and Ciliary Localization

In vertebrates, the primary cilium is a crucial organelle for Hedgehog signaling. biorxiv.orgplos.org Following the activation of the Hh pathway, SMO translocates to and accumulates within the primary cilium. plos.orgplos.org This ciliary localization is a critical step for SMO to activate downstream signaling. plos.org

Interestingly, some SMO antagonists, including cyclopamine and its derivatives like IPI-926, also promote the accumulation of SMO in the primary cilium. biorxiv.orgplos.org However, this antagonist-induced ciliary localization does not lead to pathway activation. biorxiv.orgplos.org This suggests that ciliary accumulation alone is not sufficient for SMO activity and that a subsequent conformational change, which is blocked by antagonists, is required. plos.org

Furthermore, SMO activity is regulated by phosphorylation. plos.orgnih.govresearchgate.net Agonist binding and oncogenic mutations induce SMO phosphorylation, a process that is blocked by cyclopamine. plos.orgnih.gov This phosphorylation, mediated by kinases such as CK1α and GRK2, is essential for SMO to adopt an active conformation and for its efficient ciliary accumulation. plos.orgnih.gov By preventing SMO phosphorylation, this compound ensures that even if SMO localizes to the cilium, it remains in an inactive state, thereby effectively blocking downstream signal transduction. biorxiv.orgplos.org

Preclinical Biological Investigations of N 2 Aminoethyl Cyclopamine

In Vitro Studies on Cellular Models

N-(2-Aminoethyl) Cyclopamine (B1684311) and its parent compound, cyclopamine, have been the subject of numerous in vitro studies to determine their effects on various cellular models of cancer. These investigations have primarily focused on cancers where the Hedgehog (Hh) signaling pathway is aberrantly activated. By inhibiting the Smoothened (SMO) protein, a key component of this pathway, these compounds interfere with fundamental cellular processes that drive tumor growth and survival. nii.ac.jpnih.gov

Inhibition of Proliferation in Hedgehog-Dependent Cancer Cell Lines

A primary focus of in vitro research has been the anti-proliferative effects of cyclopamine and its derivatives in cancer cell lines dependent on the Hedgehog signaling pathway. nih.govdovepress.com Studies have consistently shown that inhibiting the Hh pathway leads to a significant reduction in cell growth across a wide range of cancer types.

In breast cancer, cyclopamine has been shown to suppress the proliferation of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) cell lines, where it induces a G1 phase cell cycle arrest. nih.gov Similarly, significant growth inhibition has been observed in androgen-independent prostate cancer cells following treatment. d-nb.info Ovarian cancer cell lines, such as SKOV3, also exhibit a marked decrease in proliferation when exposed to cyclopamine. dovepress.com The compound's efficacy extends to glioblastoma, where micellarized cyclopamine demonstrated superior inhibition of U87 MG and DBTRG-05MG cell proliferation compared to a standard cyclopamine solution. oncotarget.com Furthermore, research has documented the growth-inhibiting properties of cyclopamine in medulloblastoma and human mesenchymal stem cells. plos.orgstemcell.com A derivative, 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)-cyclopamine (KAAD-cyclopamine), has also been shown to effectively suppress the growth of various ovarian cancer cells. nih.govoup.comnih.gov

Table 1: Effect of Cyclopamine and its Derivatives on Cancer Cell Proliferation

| Cell Line | Cancer Type | Compound | Observed Effect | Reference(s) |

|---|---|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | Cyclopamine | Significant suppression of proliferation; G1 cell cycle arrest | nih.gov |

| LNCaP C4-2B | Prostate Cancer | Cyclopamine | Significant decrease in proliferation | d-nb.info |

| SKOV3 | Ovarian Cancer | Cyclopamine | Significant decrease in proliferation | dovepress.com |

| OVCA433, SKOV3 | Ovarian Cancer | KAAD-cyclopamine | Suppression of cell growth | nih.govnih.govoup.com |

| U87 MG, DBTRG-05MG | Glioblastoma | Micellarized Cyclopamine | Inhibition of proliferation | oncotarget.com |

| Various | Medulloblastoma | Cyclopamine | Inhibition of growth | stemcell.com |

Induction of Apoptosis and Dedifferentiation in Neoplastic Cells

Beyond halting proliferation, Hedgehog pathway inhibitors can trigger programmed cell death, or apoptosis, in cancer cells. In vitro studies demonstrate that cyclopamine and its derivatives are potent inducers of apoptosis across various neoplastic cell types.

Treatment with KAAD-cyclopamine was found to induce apoptosis in ovarian cancer cells. nih.govoup.comnih.gov The mechanism appears to involve the death receptor pathway, with observed changes in the expression of caspases and PARP. nih.govoup.com The sensitivity of ovarian cancer cells to apoptosis induced by this compound may be linked to lower expression levels of the anti-apoptotic protein Bcl-2. nih.gov In breast cancer, inhibiting the Hh pathway with cyclopamine or by silencing its downstream effector, GLI1, resulted in increased apoptosis in estrogen-receptor-negative cell lines. nih.gov Clinical application on skin tumors, specifically basal cell carcinomas, showed that topical cyclopamine treatment led to a highly efficient induction of apoptosis in tumor cells. nih.gov

Furthermore, these compounds can induce changes in cellular differentiation. In ovarian cancer models, KAAD-cyclopamine treatment caused cells to shift from a tightly packed, rounded appearance to a more scattered, primitive-like state. nih.govnih.gov This was accompanied by a decrease in the expression of differentiation markers such as E-cadherin. nih.govnih.gov

Table 2: Induction of Apoptosis and Dedifferentiation by Cyclopamine Derivatives

| Cell Line / Model | Cancer Type | Compound | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ovarian Cancer Cells | Ovarian Cancer | KAAD-cyclopamine | Induces apoptosis; involves death receptor pathway | nih.govoup.comnih.govoup.com |

| Basal Cell Carcinoma | Skin Cancer | Cyclopamine | Efficiently induces apoptosis and differentiation in vivo | nih.gov |

| ER-Negative Breast Cancer Cells | Breast Cancer | Cyclopamine | Induces apoptosis | nih.gov |

Effects on Cancer Stem Cell Self-Renewal and Depletion

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess self-renewal capabilities and are thought to be responsible for tumor initiation, metastasis, and recurrence. nii.ac.jp The Hedgehog pathway is crucial for the maintenance of these cells, making it a key therapeutic target. nii.ac.jpnih.gov

In vitro studies have shown that cyclopamine can effectively target CSCs. In colon cancer spheres derived from the HCT-116 cell line, cyclopamine treatment downregulated the expression of key stemness markers, including NANOG, POU5F1, CD44, and EpCAM. nii.ac.jp Similarly, in breast cancer models, Hh pathway inhibition with cyclopamine reduced the number and proliferation of mammospheres, which are enriched with cancer stem cells. stemcell.commdpi.com Research in glioblastoma has also demonstrated that cyclopamine-mediated inhibition of the Hedgehog pathway can deplete the population of stem-like cancer cells. stemcell.com In pancreatic cancer, cyclopamine was found to preferentially reduce the number of cells expressing high levels of aldehyde dehydrogenase (ALDH), a well-established marker for cancer stem cells. nih.gov

Table 3: Effects of Cyclopamine on Cancer Stem Cells

| Cancer Type | Model | Key Stemness Markers | Effect of Cyclopamine | Reference(s) |

|---|---|---|---|---|

| Colon Cancer | HCT-116 Spheres | NANOG, POU5F1, CD44, EpCAM | Downregulation of marker expression | nii.ac.jp |

| Breast Cancer | Mammospheres | - | Reduced number and proliferation of mammospheres | stemcell.commdpi.com |

| Glioblastoma | - | - | Depletion of stem-like cancer cells | stemcell.com |

Radiosensitization in Cancer Cell Lines

Combining Hedgehog pathway inhibitors with radiation therapy has been investigated as a strategy to overcome radioresistance, a common challenge in cancer treatment. In vitro findings suggest that cyclopamine can enhance the sensitivity of cancer cells to radiation.

A notable study utilized a core-crosslinked polymeric micelle system to deliver cyclopamine (M-CPA), which was then evaluated in combination with radiation in pancreatic ductal adenocarcinoma (PDAC) models. nih.govnih.gov The results showed that M-CPA enhanced the effects of radiation in cyclopamine-sensitive pancreatic cancer cell lines (Miapaca-2, L3.6pl) and in a human pancreatic stellate cell line. nih.gov This radiosensitization effect was correlated with the compound's ability to disrupt the repair of radiation-induced DNA damage. nih.govnih.gov In contrast, a cyclopamine-resistant pancreatic cancer cell line, Panc-1, did not show any radiosensitization. nih.gov Other mechanisms that may contribute to cyclopamine-induced radiosensitization include cell cycle arrest and the depletion of cancer stem cells, which are known to be more resistant to radiation. nih.gov

Table 4: Radiosensitizing Effects of Cyclopamine in Pancreatic Cancer Models

| Cell Line | Sensitivity to Cyclopamine | Radiosensitization with M-CPA | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| Miapaca-2 | Sensitive | Yes | Disruption of DNA damage repair | nih.gov |

| L3.6pl | Moderately Sensitive | Yes | Disruption of DNA damage repair | nih.gov |

| HPSC | Sensitive | Yes | Disruption of DNA damage repair | nih.govnih.gov |

Impact on Cell Migration and Invasiveness

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Hedgehog signaling pathway plays a significant role in this process, and its inhibition has been shown to reduce the invasive potential of cancer cells in vitro.

In breast cancer cell lines MCF-7 and MDA-MB-231, cyclopamine treatment inhibited their invasive capacity by suppressing the expression of proteins involved in invasion, such as NF-κB, MMP2, and MMP9. nih.gov Similarly, studies in ovarian cancer using KAAD-cyclopamine demonstrated suppressed cell mobility and invasiveness, which was associated with a decrease in the expression of MT1-MMP, β1 integrin, and VEGF. nih.govoup.comnih.gov In liver cancer (hepatoma) cells, blocking the Hedgehog pathway with cyclopamine suppressed cell adhesion, migration, and invasion, an effect linked to the downregulation of MMP-2 and MMP-9. researchgate.net

Furthermore, Hh pathway inhibition can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for metastasis. In pancreatic cancer cell lines, cyclopamine treatment led to the downregulation of the EMT-promoting transcription factor Snail and the upregulation of E-cadherin, resulting in a significant reduction of in vitro invasive capacity. nih.gov

Table 5: Inhibition of Cell Migration and Invasion by Cyclopamine and Derivatives

| Cancer Type | Cell Line(s) | Compound | Effect on Invasion/Migration | Associated Molecular Changes | Reference(s) |

|---|---|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Cyclopamine | Inhibited invasion | Suppression of NF-κB, MMP2, MMP9 | nih.gov |

| Ovarian Cancer | SKOV3, OVCA433 | KAAD-cyclopamine | Suppressed mobility and invasion | Decreased MT1-MMP, β1 integrin, VEGF | nih.govoup.comnih.govoup.com |

| Pancreatic Cancer | - | Cyclopamine | Reduced invasive capacity | Downregulation of Snail, upregulation of E-cadherin | nih.gov |

Specific Cellular Contexts: Pancreatic Stellate Cells and Other Stromal Interactions

The tumor microenvironment, which includes stromal cells like pancreatic stellate cells (PSCs), plays a critical role in cancer progression. frontiersin.org PSCs are key components of the dense stroma in pancreatic cancer, contributing to its resilience and chemoresistance. nih.govfrontiersin.org The Hedgehog pathway is often active in these stromal cells in a paracrine manner, where they respond to Hh ligands secreted by tumor cells. nih.gov

In vitro studies have specifically investigated the effect of Hedgehog inhibitors on PSCs. These cells express the SMO receptor, making them a direct target for cyclopamine. nih.gov Treatment of a human pancreatic stellate cell line (HPSC) with cyclopamine-loaded micelles (M-CPA) effectively reduced the expression of the Hh target gene Gli-1, induced apoptosis, and sensitized the cells to radiation. nih.govnih.gov The Sonic Hedgehog (sHH) signaling pathway is activated in PSCs and can induce the expression of neurotrophic factors like NGF and BDNF, which may contribute to pancreatic cancer pain; this effect can be attenuated by cyclopamine. semanticscholar.org By targeting PSCs, Hedgehog inhibitors can disrupt the supportive tumor microenvironment, representing a key therapeutic strategy. nih.govnih.gov

Table 6: Effects of Cyclopamine on Pancreatic Stellate Cells (PSCs)

| Cellular Model | Key Findings | Reference(s) |

|---|---|---|

| Human Pancreatic Stellate Cell line (HPSC) | M-CPA reduced Gli-1 expression, induced apoptosis, and enhanced radiosensitization. | nih.govnih.gov |

| Co-culture of PSCs and Dorsal Root Ganglion (DRG) neurons | Cyclopamine can attenuate sHH-induced expression of factors like NGF. | semanticscholar.org |

Interaction with Other Signaling Pathways (e.g., LKB1)

While N-(2-Aminoethyl) Cyclopamine is primarily known as an inhibitor of the Hedgehog (Hh) signaling pathway, research has revealed its interplay with other crucial cellular signaling networks, notably the LKB1 tumor suppressor pathway and the mTOR pathway.

Studies in breast cancer cells have demonstrated a synergistic relationship between the tumor suppressor Liver Kinase B1 (LKB1) and cyclopamine. In MDA-MB-231 breast cancer cells, which lack LKB1, reintroduction of the LKB1 gene significantly enhanced the inhibitory effect of cyclopamine on the Sonic Hedgehog (SHH) pathway. fudan.edu.cn Compared to cells without LKB1, the LKB1-transfected cells showed a more profound inhibition of SHH and Smoothened (Smo) gene and protein expression when treated with cyclopamine. fudan.edu.cn This suggests that LKB1 negatively regulates the Hedgehog pathway and potentiates the effects of its inhibitors. mdpi.com

Furthermore, this interaction extends to the cAMP/PKA signaling pathway. Treatment with cyclopamine led to an increase in cAMP and PKA activity in both cell groups, but this effect was significantly greater in the cells containing LKB1. fudan.edu.cn The data indicates a cooperative action where the presence of LKB1 and cyclopamine together not only suppresses the Hh pathway but also enhances the cAMP/PKA pathway, which often acts antagonistically to Hh signaling. fudan.edu.cn

| Condition | SHH/Smo Expression | cAMP/PKA Activity | Reference |

|---|---|---|---|

| Control Cells (No LKB1) + Cyclopamine | Inhibited | Increased | fudan.edu.cn |

| LKB1-Transfected Cells + Cyclopamine | Significantly More Inhibited | Significantly More Increased | fudan.edu.cn |

Beyond LKB1, studies in mouse hepatocytes have revealed an interaction between the Hedgehog and mTOR signaling pathways. Investigations using the Hh inhibitor cyclopamine and the mTOR inhibitor rapamycin (B549165) showed a synergistic effect on mitochondrial metabolism and mTOR signaling activity, highlighting the complexity of the signaling networks that control cellular energy metabolism. mdpi.com

In Vivo Studies Utilizing Animal Models

The anti-tumor effects of this compound and its parent compound have been evaluated extensively in various animal models, providing crucial preclinical evidence of their efficacy.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been instrumental in demonstrating the anti-cancer activity of Hh pathway inhibitors.

In models of ovarian cancer, treatment with 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)-cyclopamine suppressed tumor cell growth, inhibited invasiveness, and induced apoptosis. nih.gov Other studies confirmed that both cyclopamine and its derivatives show significant antitumor activity as single agents in preclinical models of serous ovarian cancer. nih.govmdpi.com

Research on glioblastoma (GBM), an aggressive brain tumor, has shown that Hedgehog pathway blockade with cyclopamine can reduce the growth of glioma cell lines that have high levels of Hh pathway activity. nih.gov Critically, treatment depleted the population of clonogenic, stem-like cancer cells, which are thought to drive tumor recurrence. nih.gov Similarly, in a xenograft model of diffuse intrinsic pontine glioma (DIPG), a devastating pediatric brain tumor, cells showed active Hh signaling that could be blocked by KAAD-cyclopamine. pnas.orgpnas.org

| Cancer Type | Model | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Ovarian Cancer | Human serous ovarian tumor xenografts | Cyclopamine | Significant antitumor activity. | nih.gov |

| Ovarian Cancer | Ovarian cancer cell line xenografts | KAAD-cyclopamine | Suppressed cell proliferation and induced apoptosis. | nih.gov |

| Glioblastoma (GBM) | GBM-derived neurospheres | Cyclopamine | Reduced growth of Hh-active lines; depleted cancer stem-like cells. | nih.gov |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Human DIPG neurosphere xenografts | KAAD-cyclopamine | Demonstrated Hh pathway activity, suggesting therapeutic potential. | pnas.orgpnas.org |

Genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to aberrant Hh signaling provide a robust platform for evaluating targeted therapies.

| Treatment Group | Median Survival (Days) | Outcome | Reference |

|---|---|---|---|

| Vehicle Control | 102 | - | nih.gov |

| Cyclopamine | 124 | Significant survival prolongation (P = 0.02) | nih.gov |

These findings in a genetic model where the tumor arises in a more physiologically relevant context provide strong evidence that Hh inhibitors can be effective against tumors driven by this pathway. nih.gov

The Hedgehog signaling pathway is fundamental to embryonic development, and its inhibition by compounds like cyclopamine can have profound effects on patterning and morphogenesis. The discovery of cyclopamine itself stemmed from observations of cyclopia in lambs born to ewes that had ingested the Veratrum californicum plant, a potent natural source of the compound. nih.govstanford.edu

Modern studies in model organisms such as the frog Xenopus tropicalis have allowed for a more detailed analysis of these developmental effects. During spinal cord regeneration in Xenopus tadpoles, Shh signaling is crucial for establishing the correct dorsal-ventral pattern of new cells. biorxiv.org Treatment with cyclopamine disrupts this process significantly. It leads to an expansion of dorsal cell types (marked by Msx1/2) at the expense of intermediate and ventral neural progenitor cells. biorxiv.org Specifically, the number of intermediate Nkx6.1-positive cells is reduced, and the ventral-most Nkx2.2-positive cells are completely absent, demonstrating that Hh signaling is required for the specification of these ventral cell fates. biorxiv.org

| Cell Marker | Normal Position | Effect of Cyclopamine Treatment | Reference |

|---|---|---|---|

| Msx1/2 | Dorsal | Domain expanded | biorxiv.org |

| Nkx6.1 | Intermediate | Number of cells reduced | biorxiv.org |

| Nkx2.2 | Ventral | Expression completely absent | biorxiv.org |

These findings underscore the conserved and critical role of the Hedgehog pathway in vertebrate development and illustrate the potent and specific effects of its inhibition by this compound and related molecules. nih.govbiorxiv.org

Structure Activity Relationship Sar Studies of N 2 Aminoethyl Cyclopamine and Its Analogs

Impact of the N-(2-Aminoethyl) Moiety on Potency and Specificity

SAR studies have consistently shown that the secondary amine on the F-ring of cyclopamine (B1684311) is a critical site for modification. mdpi.comnih.gov Introducing substituents at this position can significantly influence the compound's biological activity. The addition of an N-(2-Aminoethyl) group, often as part of a larger side chain, is a prime example of a successful modification strategy.

This is exemplified by the derivative KAAD-cyclopamine, which incorporates a 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) moiety. nih.govencyclopedia.pub The introduction of this elaborate chain, which begins with an aminoethyl linker, results in a dramatic increase in inhibitory potency against the Hedgehog pathway. Research indicates that KAAD-cyclopamine is 10 to 20 times more potent than the parent cyclopamine molecule. lgcstandards.comnih.govsdbonline.org This enhanced potency is attributed to the improved binding affinity for the Smoothened (SMO) receptor, the molecular target of cyclopamine. smolecule.com

The N-(2-Aminoethyl) moiety serves as a foundational linker, allowing for the attachment of longer, more complex chains that can occupy the binding pocket of the SMO protein more effectively. nih.gov These modifications not only enhance potency but are also designed to improve the compound's pharmaceutical properties, such as aqueous solubility, which is a significant limitation of the natural cyclopamine. nih.govresearchgate.net The specificity of these analogs for the Hedgehog pathway is maintained, as they continue to exert their effects by antagonizing the SMO receptor. smolecule.comchemsrc.com

Comparative Analysis of Biological Activity Between Cyclopamine and N-(2-Aminoethyl) Cyclopamine

A direct comparison of the biological activity between cyclopamine and its N-substituted analogs reveals the significant impact of these modifications. The most well-documented analog featuring the N-aminoethyl group is KAAD-cyclopamine. This derivative consistently demonstrates superior inhibitory activity in various cellular assays.

For instance, in Shh-LIGHT2 cells (a common reporter cell line for Hh pathway activity), KAAD-cyclopamine shows a much lower IC₅₀ value compared to cyclopamine. One study reported that KAAD-cyclopamine inhibits pathway activation with an IC₅₀ of 3 nM, showcasing its high potency. chemsrc.com Another source cites an IC₅₀ of approximately 20 nM. smolecule.com These values represent a significant enhancement in biological activity over cyclopamine. The improved potency allows for the use of lower concentrations of the inhibitor to achieve the same or greater biological effect, such as suppressing the growth of cancer cells where the Hh pathway is aberrantly active. nih.gov

| Compound | Reported IC₅₀ | Potency Relative to Cyclopamine | Key Structural Feature |

| Cyclopamine | Micromolar (µM) range | Baseline | Unmodified secondary amine |

| KAAD-Cyclopamine | 3-20 Nanomolar (nM) smolecule.comchemsrc.com | 10-20x higher lgcstandards.comnih.govsdbonline.org | N-substituted aminoethyl-containing chain |

This table provides a comparative overview of the biological potency of Cyclopamine versus its N-substituted analog, KAAD-Cyclopamine.

Rational Design Principles for Novel Cyclopamine-Based Hedgehog Inhibitors

The development of new Hedgehog inhibitors based on the cyclopamine scaffold is guided by several rational design principles derived from extensive SAR studies. beilstein-journals.orgacs.org

A primary principle is the modification of the F-ring secondary amine . As established, this position tolerates the addition of bulky groups via aliphatic linkers, such as the aminoethyl group. nih.gov This strategy has proven effective for increasing potency and improving physicochemical properties like solubility. The design of the semi-synthetic derivative patidegib (IPI-926) also emerged from SAR studies focused on improving the potency and stability of cyclopamine. nih.govencyclopedia.pub

Furthermore, a major goal in the rational design of cyclopamine analogs is to enhance chemical stability . Cyclopamine is notoriously unstable in acidic conditions, where it rearranges to form the inactive and toxic veratramine. bris.ac.uk Therefore, modifications to the C-nor-D-homosteroid skeleton, such as altering the double bond position or replacing the ether oxygen, are explored to create acid-stable analogs that retain high inhibitory activity. beilstein-journals.org

Computational Approaches to Structure-Activity Relationship Elucidation

Computational methods are integral to understanding the SAR of cyclopamine and its derivatives and to guiding the design of new inhibitors. uc.pt

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to build mathematical models that correlate the chemical structures of cyclopamine analogs with their biological activities. mdpi.com These studies analyze various molecular descriptors to identify which structural features, such as modifications on the secondary amine or the oxidation state of the 3-position, are most influential on the inhibitory potency against different cancer cell lines. mdpi.com QSAR models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular docking simulations provide atomic-level insights into how these inhibitors bind to their target, the SMO receptor. nih.govnih.gov These computational models help to visualize the binding pose of compounds like cyclopamine and its analogs within the transmembrane domain of SMO. nih.gov Docking studies have been consistent with experimental SAR data, confirming that the secondary amine of the F-ring is a key interaction point and that there is space to accommodate long aliphatic chains, which can lead to enhanced binding affinity. nih.gov These computational tools are invaluable for the rational design and optimization of lead compounds in the development of next-generation Hedgehog pathway inhibitors. nih.gov

Molecular Mechanisms of Acquired Resistance to Smoothened Inhibition

Identification of Smoothened Receptor Mutations Conferring Resistance

A primary mechanism of acquired resistance involves the emergence of mutations within the SMO gene. nih.gov These mutations often occur in the drug-binding pocket of the SMO receptor, thereby reducing the affinity of the inhibitor and rendering it ineffective.

One of the most well-documented resistance mutations is the D473H substitution in the SMO receptor. nih.govmdpi.com This specific mutation was identified in a medulloblastoma patient who had initially shown a dramatic response to the SMO inhibitor vismodegib (B1684315) but later developed resistance. nih.govnih.gov Structural and functional studies have revealed that the D473 residue is crucial for the binding of many SMO inhibitors. nih.gov Its alteration to a histidine residue disrupts this interaction, allowing the SMO receptor to remain active and continue signaling even in the presence of the drug. mdpi.comnih.gov Another mutation at the same position, D473Y, has also been found in vismodegib-resistant basal cell carcinoma (BCC). mdpi.com

Beyond the D473H mutation, a variety of other mutations within the SMO receptor have been identified in resistant tumors. nih.gov These mutations can be broadly categorized into those that affect the ligand-binding pocket and those that are located outside of this region but still confer constitutive activity to the receptor. nih.govmdpi.com For instance, mutations at residues such as C469, I408, V321, and W281 have been shown to impair the binding of SMO inhibitors. mdpi.com Some mutations can stabilize the active conformation of the receptor, making it less dependent on upstream signals and less susceptible to inhibition. mdpi.com

The frequency of these mutations can be significant. In studies of resistant BCCs, SMO mutations were identified in approximately 50% of cases. nih.gov These findings underscore the critical role of SMO receptor mutations as a major driver of acquired resistance to Hh pathway inhibitors.

| Mutation | Location | Effect | Associated Cancer | References |

|---|---|---|---|---|

| D473H | Drug-binding pocket | Reduces inhibitor binding affinity | Medulloblastoma, Basal Cell Carcinoma | nih.govmdpi.com |

| D473Y | Drug-binding pocket | Reduces inhibitor binding affinity | Basal Cell Carcinoma | mdpi.com |

| C469 | Drug-binding pocket | Impairs inhibitor binding | Basal Cell Carcinoma | mdpi.com |

| I408 | Drug-binding pocket | Impairs inhibitor binding | Basal Cell Carcinoma | mdpi.com |

| V321 | Drug-binding pocket | Impairs inhibitor binding | Basal Cell Carcinoma | mdpi.com |

| W281 | Drug-binding pocket | Impairs inhibitor binding | Basal Cell Carcinoma | mdpi.com |

Activation of Downstream Components of the Hedgehog Signaling Pathway

Resistance to SMO inhibition can also arise from genetic alterations in components of the Hh pathway that are downstream of the SMO receptor. researchgate.net In such cases, the pathway can be reactivated even if SMO is effectively blocked by an inhibitor.

One key mechanism involves the amplification of the GLI family of transcription factors, particularly GLI1 and GLI2. researchgate.netaacrjournals.org The GLI proteins are the final effectors of the Hh pathway, and their overexpression can drive the transcription of target genes, leading to tumor growth, independent of SMO activity. researchgate.net Amplification of the GLI2 gene has been identified as a mechanism of resistance in medulloblastoma. nih.gov Since GLI1 is a transcriptional target of GLI2, overexpression of GLI2 leads to an increase in both GLI1 and GLI2 levels. frontiersin.org

Another downstream mechanism of resistance is the loss of the Suppressor of Fused (SUFU), a negative regulator of the Hh pathway. researchgate.net SUFU normally binds to and sequesters GLI proteins in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes. Loss-of-function mutations or deletions of the SUFU gene can lead to the constitutive activation of GLI proteins, thereby bypassing the need for SMO signaling. nih.govresearchgate.net Germline loss of SUFU has been associated with primary resistance to vismodegib in pediatric medulloblastoma patients. nih.gov

Furthermore, amplification of Hh target genes, such as CCND1 (which encodes Cyclin D1), has also been implicated in resistance. nih.govaacrjournals.org Cyclin D1 is a crucial cell cycle regulator, and its overexpression can promote cell proliferation even when the Hh pathway is inhibited at the level of SMO.

| Mechanism | Altered Component | Effect | Associated Cancer | References |

|---|---|---|---|---|

| Gene Amplification | GLI1/GLI2 | Overexpression of transcription factors, bypassing SMO | Medulloblastoma | nih.govresearchgate.netaacrjournals.org |

| Loss of Function | SUFU | Constitutive activation of GLI proteins | Medulloblastoma | nih.govresearchgate.net |

| Gene Amplification | CCND1 (Cyclin D1) | Increased cell proliferation independent of Hh pathway | Medulloblastoma | nih.govaacrjournals.org |

Role of Non-Canonical and Compensatory Signaling in Resistance Development

In addition to genetic alterations within the canonical Hh pathway, resistance to SMO inhibitors can be mediated by the activation of non-canonical and compensatory signaling pathways. researchgate.net These alternative pathways can converge on and activate the GLI transcription factors, thereby sustaining tumor growth despite SMO blockade. oncotarget.com

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one such compensatory mechanism. aacrjournals.orgmdpi.com Activation of this pathway can lead to the phosphorylation and activation of GLI1, promoting its transcriptional activity independently of SMO. mdpi.com The insulin-like growth factor (IGF) signaling pathway has also been implicated, as its ligand, IGF2, can be upregulated in response to Hh pathway activation and may contribute to resistance. aacrjournals.org

Transforming growth factor-beta (TGF-β) signaling is another pathway that can contribute to resistance. mdpi.comoncotarget.com TGF-β can induce the expression of GLI2, leading to the non-canonical activation of Hh target genes. frontiersin.org This mechanism has been linked to resistance to chemotherapy and targeted therapies in various cancers. frontiersin.org

Furthermore, the RAS/MAPK signaling pathway has been shown to drive resistance to SMO inhibitors. mdpi.com Crosstalk between the Hh and MAPK pathways can occur, with MAPK-mediated phosphorylation potentially weakening the interaction between GLI1 and its negative regulator SUFU. researchgate.net

The activation of these non-canonical and compensatory pathways highlights the complex signaling networks that can contribute to drug resistance. These mechanisms underscore the need for combination therapies that target both the Hh pathway and these alternative signaling routes to overcome resistance and improve therapeutic outcomes.

| Pathway | Mechanism of GLI Activation | References |

|---|---|---|

| PI3K/AKT/mTOR | Phosphorylation and activation of GLI1 | aacrjournals.orgmdpi.com |

| TGF-β | Induction of GLI2 expression | mdpi.comfrontiersin.orgoncotarget.com |

| RAS/MAPK | Potential weakening of GLI1-SUFU interaction through phosphorylation | mdpi.comresearchgate.net |

Emerging Research Methodologies and Future Directions in N 2 Aminoethyl Cyclopamine Research

High-Throughput Screening for N-(2-Aminoethyl) Cyclopamine-like Lead Compounds

The discovery of cyclopamine (B1684311) as a specific Hh pathway inhibitor spurred efforts to find new molecules with improved therapeutic properties. frontiersin.org High-throughput screening (HTS) is a cornerstone of this discovery process, allowing for the rapid evaluation of large libraries of chemical compounds for their ability to modulate Hh pathway activity.

HTS assays are often cell-based, using engineered cell lines that report on Hh pathway activation, for instance, through a Gli-responsive luciferase reporter gene. These assays can be used to screen for compounds that, like cyclopamine, inhibit SMO, or for compounds that target other nodes in the pathway. The development of this compound (KAAD-cyclopamine) itself was the result of structure-activity relationship (SAR) studies aimed at improving the pharmacological profile of the original cyclopamine scaffold. frontiersin.org This medicinal chemistry approach involved synthesizing a series of derivatives and testing them to identify modifications that increased potency and solubility. The addition of the 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl) moiety resulted in a compound with 10- to 20-fold greater potency than the parent cyclopamine. frontiersin.org

Current HTS and SAR efforts continue to explore the vast chemical space for novel Hh pathway inhibitors. These campaigns aim to identify diverse chemical scaffolds that may offer advantages over existing compounds, such as different resistance profiles, better safety, or the ability to target downstream components of the pathway like the GLI transcription factors. mdpi.com

Table of Research Findings from Screening and SAR Studies

| Compound/Analog | Key Finding/Improvement | Reference |

| This compound (KAAD-cyclopamine) | 10-20 fold increase in potency over cyclopamine. | frontiersin.org |

| Cyclopamine-4-en-3-one | At least 2-fold improvement in potency in an explant assay. | |

| Jervine | 5 to 10-fold less potent than cyclopamine but metabolically more stable. | |

| Cyclopamine Lactam Analogs | Potent activity (IC50 < 20 nM) in an alkaline phosphatase assay. | |

| Glabrescione B (GlaB) | Identified as a potent inhibitor of GLI1/DNA interaction. | mdpi.com |

| C22 (GlaB derivative) | A multitarget inhibitor that targets both SMO and GLI1. | mdpi.com |

Development of Refined Preclinical Models for Translational Research

Translating a promising compound from the laboratory to the clinic requires rigorous evaluation in robust preclinical models that can accurately predict human responses. The original cyclopamine molecule suffered from poor solubility and stability, making it unsuitable for clinical use and driving the development of derivatives like this compound. preomics.com Refined preclinical models are essential for validating the improved characteristics and therapeutic efficacy of these next-generation inhibitors.

In Vitro Models: The initial evaluation of Hh inhibitors often involves a battery of in vitro assays using cancer cell lines. These include proliferation assays, apoptosis assays (e.g., measuring Annexin V), and 3D culture systems like soft agar (B569324) colony formation assays, which assess anchorage-independent growth—a hallmark of cancer. actascientific.comnih.gov More advanced models, such as organoids derived from patient tumors, are increasingly being used as they better recapitulate the 3D architecture and heterogeneity of the original tumor. researchgate.net

In Vivo Animal Models: Animal models are indispensable for evaluating the pharmacokinetics, efficacy, and potential toxicity of a drug candidate in a whole-organism context. For Hh pathway inhibitors, a wide range of mouse models are utilized. These include xenograft models where human cancer cells (e.g., colon, glioma, melanoma, pancreatic cancer) are implanted into immunodeficient mice. frontiersin.org Genetically engineered mouse models (GEMMs), such as those that spontaneously develop medulloblastoma due to mutations in the Hh pathway, provide a high-fidelity system for testing inhibitors in the context of a tumor developing within a native microenvironment and an intact immune system. frontiersin.org These models were critical in demonstrating the superior potency of this compound compared to its parent compound. frontiersin.org

The continuous development of more sophisticated preclinical models, including patient-derived xenografts (PDXs) and humanized mouse models, will further enhance the ability to predict clinical outcomes and guide the development of this compound and other Hh pathway inhibitors for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Aminoethyl) Cyclopamine, and what intermediates are critical for its preparation?

- Methodological Answer : Synthesis typically involves alkylation or amination of cyclopamine derivatives. For example, intermediates like 2-chloro-N,N-dimethylethanamine (a common precursor in aminoethyl compounds) can be modified via nucleophilic substitution or reductive amination . Patent literature on morpholine-based analogs highlights the use of protected amino groups and controlled pH conditions to optimize yield and purity . Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity.

Q. How is this compound characterized for purity and stability in experimental settings?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability and decomposition profiles. For instance, TGA-DSC of structurally similar N-(2-aminoethyl)-oleamide revealed single-stage decomposition above 300°C, with endothermic peaks indicating phase transitions . High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, coupled with spectroscopic techniques (FTIR, NMR) for functional group verification.

Q. What are the primary research applications of this compound in biomolecular studies?

- Methodological Answer : The compound’s aminoethyl group enables its use as a functionalized gelator or ligand. In studies on oil-gel systems, N-(2-aminoethyl)-oleamide (a structural analog) facilitated gelation via non-covalent interactions, with thermal analysis providing insights into mesophasic behavior . For biological targets, coupling with fluorescent tags or affinity probes can enhance tracking in cellular assays.

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in thermal stability data for this compound derivatives?

- Methodological Answer : Variability in decomposition temperatures (e.g., 300°C vs. lower thresholds in some gels) may arise from differences in solvent systems or impurities. Controlled studies using standardized TGA protocols (e.g., heating rate 10°C/min under nitrogen) and comparative analysis with reference compounds (e.g., mustard oil gels) are recommended . Statistical tools like principal component analysis (PCA) can identify outliers in datasets.

Q. What strategies optimize the gelation efficiency of this compound in hydrophobic matrices?

- Methodological Answer : Gelation efficacy depends on solvent polarity and gelator concentration. For citriodora oil gels, a 1:10 molar ratio of gelator-to-oil achieved stable networks, as evidenced by rheological testing . Pre-screening solvents via Hansen solubility parameters (HSPs) and adjusting alkyl chain length in the gelator can enhance compatibility.

Q. How do computational models predict the interaction of this compound with biological targets like Hedgehog signaling pathways?

- Methodological Answer : Molecular docking and molecular dynamics simulations are used to map binding affinities. For example, cyclopamine derivatives are modeled against Smoothened (SMO) receptors using software like AutoDock Vina. Parameters such as binding free energy (ΔG) and hydrogen-bonding patterns validate theoretical predictions . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical for correlation.

Safety and Protocol-Oriented Questions

Q. What laboratory protocols ensure safe handling of this compound during synthesis?

- Methodological Answer : Strict adherence to fume hood use, personal protective equipment (PPE), and waste disposal guidelines is mandatory. Evidence from lab management guidelines emphasizes minimizing reagent storage quantities and decontaminating surfaces post-experiment . Emergency protocols for spills (e.g., neutralization with dilute acetic acid) should be pre-established.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.